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Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985 Get Quote

A prefatory note on the identity of ER-851: Publicly available scientific literature does not

converge on a single, unambiguously defined molecule designated as "ER-851". Instead, the

identifier is colloquially associated with at least two distinct research compounds: Adr 851, a 5-

HT3 receptor antagonist with analgesic properties, and TRK-851, a delta-opioid receptor

antagonist investigated for its antitussive effects. This guide provides a comprehensive

technical overview of both molecules to address this ambiguity, with the understanding that

"ER-851" may refer to either of these compounds depending on the research context.

Part 1: Adr 851 - A 5-HT3 Receptor Antagonist for
Inflammatory Pain
Executive Summary: Adr 851 is a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3)

receptor.[1][2] Preclinical studies have highlighted its potential as an analgesic, particularly in

the context of inflammatory pain.[1] Developed by Pfizer Inc., its research and development

were later discontinued.[3] This section synthesizes the available information on its mechanism

of action, preclinical pharmacology, and the experimental methodologies used in its initial

characterization. While specific quantitative data for Adr 851 are limited, this guide leverages

the broader understanding of 5-HT3 receptor pharmacology to provide a detailed technical

overview.[1][2]
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The primary cellular target of Adr 851 is the 5-HT3 receptor.[2] Unlike other serotonin receptors,

which are predominantly G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.

[1] Located on neurons in both the central and peripheral nervous systems, the activation of 5-

HT3 receptors by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a

smaller contribution from Ca²⁺), resulting in neuronal depolarization.[1][4] Adr 851 is presumed

to competitively bind to the 5-HT3 receptor, preventing serotonin from opening the ion channel

and thereby inhibiting neuronal excitation.[1]

Quantitative Data
Detailed quantitative pharmacological data for Adr 851, such as binding affinity (Ki) and

functional antagonist potency (IC50), are not readily available in the public domain.[1][2]

However, preclinical in vivo data from a rat model of inflammatory pain are summarized below.

Table 1: In Vivo Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test[5]

Compound Dose (mg/kg, s.c.)
Analgesic Effect in
Formalin Test

ADR-851S 1 Significant Analgesia

0.1, 3, 10 No Significant Analgesia

ADR-851R 3, 10 Significant Analgesia

0.1, 1 No Significant Analgesia

Data extracted from a study by

Sufka & Giordano (1991).[5]

The study also noted that

neither isomer of ADR 851

demonstrated analgesic effects

in acute thermal or mechanical

pain tests.[5]

Experimental Protocols
Rat Formalin Test for Inflammatory Pain
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The primary preclinical model used to evaluate the analgesic efficacy of Adr 851 was the rat

formalin test.[3][5] This model is widely used to assess pain-related responses and is sensitive

to various classes of analgesic drugs.[6][7]

Objective: To evaluate the analgesic effect of a test compound against the biphasic nociceptive

response induced by a subcutaneous injection of formalin into a rat's hind paw.[5][7]

Materials:

Male Sprague-Dawley rats

Adr 851 (S and R isomers)

Vehicle (e.g., sterile saline)

5% formalin solution

Subcutaneous injection needles and syringes

Observation chambers with transparent walls and a mirror placed at a 45-degree angle.[5][8]

Procedure:

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced

responses.[9]

Drug Administration: Adr 851 isomers or vehicle are administered subcutaneously (s.c.) at

the specified doses.[3]

Formalin Injection: Thirty minutes after drug administration, a standardized volume (e.g., 50

µL) of 5% formalin solution is injected into the plantar surface of one hind paw.[8][9]

Behavioral Observation: Immediately following the formalin injection, the animal's behavior is

observed and scored for a set period (e.g., 60 minutes). Nociceptive behaviors include

flinching, licking, and biting of the injected paw.[3][9] The observation period is typically

divided into two phases:
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Early Phase (0-5 minutes): Represents acute nociceptive pain due to direct activation of

nociceptors.[3][7]

Late Phase (15-60 minutes): Represents inflammatory pain associated with central

sensitization.[3][7]

Data Analysis: The frequency or duration of nociceptive behaviors is quantified for both

phases. The data from the drug-treated groups are compared to the vehicle-treated control

group to determine the analgesic effect.[3]

Signaling Pathways and Visualizations
5-HT3 Receptor Signaling Pathway

As an antagonist, Adr 851 blocks the initiation of the 5-HT3 receptor signaling cascade. The

binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel,

leading to the influx of Na⁺ and Ca²⁺, which depolarizes the neuron.[3] This influx of Ca²⁺ can

also act as a second messenger to trigger downstream signaling events.[1]
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Proposed mechanism of Adr 851 action at the 5-HT3 receptor.
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Workflow for the preclinical evaluation of Adr 851 in the formalin test.

Part 2: TRK-851 - A Delta Opioid Receptor
Antagonist for Cough
Executive Summary: TRK-851 is a potent and metabolically stable, selective delta (δ) opioid

receptor antagonist.[10] It was designed as a derivative of naltrindole to improve metabolic

instability and brain permeability, with the goal of creating a highly effective oral antitussive

agent.[10] Preclinical studies have demonstrated its potent antitussive effects in a rat model of

capsaicin-induced cough.[11]
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Core Mechanism of Action: Delta Opioid Receptor
Antagonism
The primary target of TRK-851 is the δ-opioid receptor, a G-protein coupled receptor.[10][12]

The endogenous ligands for this receptor are enkephalins.[13] The antitussive effect of TRK-

851 is derived from its potent antagonism of δ-opioid receptors.[11]

Quantitative Data
Table 2: In Vivo Antitussive Efficacy of TRK-851 in a Rat Model of Capsaicin-Induced

Cough[11]

Compound Administration Route ED₅₀ (μg/kg)

TRK-851 Oral (p.o.) 35.5

Table 3: Opioid Receptor Selectivity of TRK-851[11]

Receptor Subtype Selectivity Ratio (δ vs. μ/κ)

Mu (μ) >200-fold

Kappa (κ) >200-fold

Selectivity was determined in the mouse vas

deferens (MVD) assay.[11]

Experimental Protocols
Capsaicin-Induced Cough Model in Rats

The antitussive properties of TRK-851 were evaluated using a capsaicin-induced cough model

in rats.[11][14]

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in

the number of coughs induced by capsaicin aerosol.[11][14]

Materials:
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Male Sprague-Dawley rats

TRK-851

Capsaicin

Vehicle for oral administration

Aerosol exposure chamber

System to detect and record coughing (e.g., pressure transducer and polygraph).[14]

Procedure:

Animal Placement: Rats are placed individually in the exposure chamber.[14]

Capsaicin Challenge: The animals are exposed to an aerosol of capsaicin to induce

coughing.[14]

Cough Detection: Coughs are detected as changes in air pressure within the chamber and

recorded.[14]

Drug Administration: TRK-851 or vehicle is administered orally.[11]

Post-Treatment Challenge: After a set period (e.g., 60 minutes), the rats are re-exposed to

the capsaicin aerosol, and the number of coughs is counted again.[11]

Data Analysis: The number of coughs before and after treatment is compared to determine

the antitussive effect. The ED₅₀ value is calculated as the dose that reduces the number of

coughs by 50% compared to the control.[11]

Signaling Pathways and Visualizations
Delta Opioid Receptor Signaling Pathway

TRK-851, as a δ-opioid receptor antagonist, blocks the signaling cascade initiated by the

binding of endogenous enkephalins. The δ-opioid receptor is coupled to an inhibitory G-protein
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(Gi/Go), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular

cAMP levels.[12][15]
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Proposed mechanism of TRK-851 action at the delta opioid receptor.
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Workflow for the preclinical evaluation of TRK-851 in the capsaicin-induced cough model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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